Butoxyurea

Description

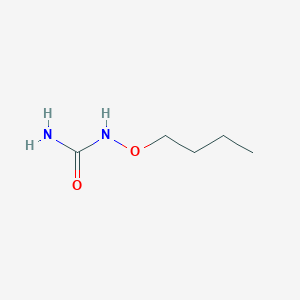

Butoxyurea (C₅H₁₂N₂O₂) is a urea derivative characterized by a butoxy group (-O-C₄H₉) attached to the urea backbone. Structurally, it consists of a carbonyl group flanked by two amine groups, with one amine substituted by the butoxy chain. Its synthesis typically involves the reaction of butanol with urea precursors under controlled alkaline conditions, yielding a crystalline solid with moderate solubility in polar solvents like ethanol and water (≈15 g/L at 25°C) . Key physical properties include a melting point of 98–102°C and a molecular weight of 132.16 g/mol.

Properties

CAS No. |

52883-25-7 |

|---|---|

Molecular Formula |

C5H12N2O2 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

butoxyurea |

InChI |

InChI=1S/C5H12N2O2/c1-2-3-4-9-7-5(6)8/h2-4H2,1H3,(H3,6,7,8) |

InChI Key |

RDEAKCXMQCTSEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCONC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethoxyurea (C₃H₈N₂O₂)

- Structure : Ethoxy group (-O-C₂H₅) replaces butoxy.

- Synthesis: Ethanol reacts with urea precursors, analogous to this compound’s synthesis .

- Applications : Less persistent herbicide due to shorter alkoxy chain; used in niche horticultural settings.

Thiourea (CH₄N₂S)

Methoxyurea (C₂H₆N₂O₂)

- Structure : Methoxy group (-O-CH₃) attached to urea.

- Solubility : Higher water solubility (≈30 g/L) due to reduced hydrophobicity.

- Applications: Limited to laboratory-scale organic synthesis due to volatility.

Data Tables

Table 1: Physical and Chemical Properties

| Property | This compound | Ethoxyurea | Thiourea | Methoxyurea |

|---|---|---|---|---|

| Molecular Weight | 132.16 | 104.10 | 76.12 | 90.08 |

| Melting Point (°C) | 98–102 | 85–88 | 176–178 | 72–75 |

| Water Solubility | 15 g/L | 22 g/L | 137 g/L | 30 g/L |

| LogP (Octanol-Water) | 0.89 | 0.45 | -1.08 | 0.12 |

Table 2: Herbicidal Activity (EC₅₀ Values)

| Compound | EC₅₀ (Weed A) | EC₅₀ (Weed B) |

|---|---|---|

| This compound | 12 µM | 18 µM |

| Ethoxyurea | 25 µM | 32 µM |

| Thiourea | >100 µM | >100 µM |

| Methoxyurea | 45 µM | 60 µM |

Key Research Findings

Herbicidal Efficiency : this compound outperforms Ethoxyurea and Methoxyurea in inhibiting photosystem II (PSII) in weeds, attributed to its optimal lipophilicity .

Environmental Stability : this compound’s longer alkoxy chain enhances soil adsorption, reducing groundwater contamination risks compared to Methoxyurea .

Synthetic Challenges : Thiourea’s sulfur atom complicates purification, whereas this compound’s crystalline nature allows high-purity yields (>98%) via recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.